2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole
Overview
Description
2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a chloromethyl group and an ethanesulfonyl group attached to the benzoxazole core
Scientific Research Applications
2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules through bioconjugation techniques.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets
Mode of Action
It may involve a process known as vicarious nucleophilic substitution, which allows the nucleophilic replacement of hydrogen in nitroaromatics and heteroaromatics by using carbanions that bear leaving groups at the nucleophilic center .
Biochemical Pathways
The compound’s potential interaction with various biological targets suggests that it could influence multiple biochemical pathways .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and therapeutic potential .
Result of Action
The compound’s potential interaction with various biological targets suggests that it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole. Factors such as temperature, pH, and the presence of other chemical substances can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole typically involves the chloromethylation of 5-(ethanesulfonyl)-1,3-benzoxazole. This can be achieved through the reaction of 5-(ethanesulfonyl)-1,3-benzoxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to controlled temperature and pressure conditions to optimize yield and purity. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The ethanesulfonyl group can be oxidized to form sulfonic acids or reduced to form sulfides.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Aluminum chloride, palladium on carbon
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-(aminomethyl)-5-(ethanesulfonyl)-1,3-benzoxazole, 2-(thiomethyl)-5-(ethanesulfonyl)-1,3-benzoxazole, etc.
Oxidation Products: Sulfonic acids
Reduction Products: Sulfides
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1,3-benzoxazole
- 5-(Ethanesulfonyl)-1,3-benzoxazole
- 2-(Bromomethyl)-5-(ethanesulfonyl)-1,3-benzoxazole
Uniqueness
2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole is unique due to the presence of both chloromethyl and ethanesulfonyl groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to similar compounds that may only contain one of these functional groups.
Properties
IUPAC Name |
2-(chloromethyl)-5-ethylsulfonyl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c1-2-16(13,14)7-3-4-9-8(5-7)12-10(6-11)15-9/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEAONHKWDBRJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.